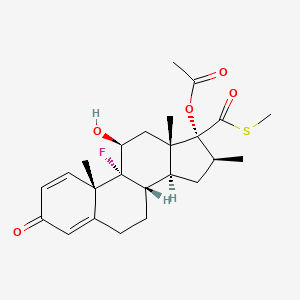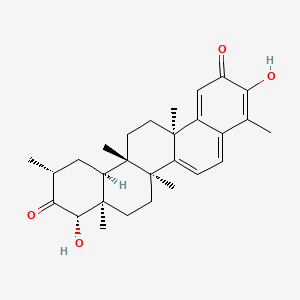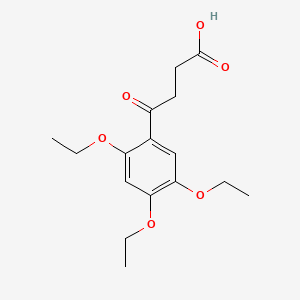
Trepibutone
Vue d'ensemble
Description
Le Trépibutone, connu chimiquement sous le nom d’acide 4-oxo-4-(2,4,5-triéthoxyphényl)butanoïque, est un composé principalement utilisé pour le traitement des troubles gastro-intestinaux fonctionnels. Il favorise la sécrétion de bile et de suc pancréatique et aide à relâcher les muscles lisses du tractus gastro-intestinal. Cette action réduit la pression interne de la vésicule biliaire et du canal biliaire, soulageant ainsi les symptômes associés aux maladies des voies biliaires et pancréatiques .
Applications De Recherche Scientifique
Trepibutone has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of various chemical reactions and to develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent for various diseases.
Mécanisme D'action
Le Trépibutone exerce ses effets en favorisant la sécrétion de bile et de suc pancréatique et en relaxant les muscles lisses du tractus gastro-intestinal. Cette action est obtenue par son interaction avec des cibles moléculaires et des voies spécifiques, notamment :
Cibles moléculaires : Le Trépibutone cible les cellules musculaires lisses du tractus gastro-intestinal, ce qui entraîne leur relaxation.
Méthodes De Préparation
La synthèse du Trépibutone implique plusieurs étapes, commençant par la préparation de la structure centrale, l’acide 4-oxo-4-(2,4,5-triéthoxyphényl)butanoïque. La voie de synthèse comprend généralement :
Étape 1 : Formation de l’intermédiaire triéthoxyphényle par éthoxylation de dérivés phénoliques.
Étape 2 : Couplage de l’intermédiaire triéthoxyphényle avec un dérivé d’acide butanoïque dans des conditions contrôlées pour former le produit final.
Conditions de réaction : Les réactions sont généralement réalisées en conditions anhydres avec l’utilisation de catalyseurs tels que le palladium ou le platine pour faciliter les réactions de couplage.
Les méthodes de production industrielle du Trépibutone sont optimisées pour la synthèse à grande échelle, assurant un rendement et une pureté élevés. Ces méthodes impliquent souvent des réacteurs à écoulement continu et des techniques de purification avancées comme la cristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Le Trépibutone subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le Trépibutone peut être oxydé pour former divers dérivés oxydés, qui peuvent avoir des propriétés pharmacologiques différentes.
Réduction : Les réactions de réduction peuvent convertir le Trépibutone en ses formes réduites, modifiant potentiellement son activité biologique.
Substitution : Le Trépibutone peut subir des réactions de substitution, où l’un ou plusieurs de ses groupes fonctionnels sont remplacés par d’autres groupes, conduisant à la formation de nouveaux composés aux propriétés variées.
Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution.
Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés, mais ils comprennent généralement divers dérivés oxydés, réduits et substitués du Trépibutone.
4. Applications de la recherche scientifique
Le Trépibutone a une large gamme d’applications en recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier les effets de diverses réactions chimiques et développer de nouvelles méthodologies de synthèse.
Biologie : Etudié pour ses effets sur les processus cellulaires et son potentiel en tant qu’agent thérapeutique pour diverses maladies.
Comparaison Avec Des Composés Similaires
Le Trépibutone est unique dans son action spécifique sur le tractus gastro-intestinal, mais il partage des similitudes avec d’autres composés utilisés à des fins similaires. Parmi ces composés similaires, on peut citer :
Drotaverine : Un autre relaxant musculaire lisse utilisé pour les troubles gastro-intestinaux.
Mébévérine : Un composé utilisé pour soulager les spasmes musculaires dans le tractus gastro-intestinal.
Hyoscine : Un agent antispasmodique utilisé pour traiter diverses affections gastro-intestinales.
Comparé à ces composés, le Trépibutone se distingue par sa structure chimique spécifique et sa capacité à promouvoir la sécrétion de bile et de suc pancréatique sans effets anticholinergiques significatifs .
Propriétés
IUPAC Name |
4-oxo-4-(2,4,5-triethoxyphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O6/c1-4-20-13-10-15(22-6-3)14(21-5-2)9-11(13)12(17)7-8-16(18)19/h9-10H,4-8H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTFHLJNWSJXKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)CCC(=O)O)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046634 | |
| Record name | Trepibutone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41826-92-0 | |
| Record name | Trepibutone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41826-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trepibutone [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041826920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trepibutone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13311 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Trepibutone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TREPIBUTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1187LU49Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
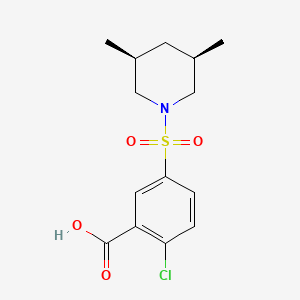
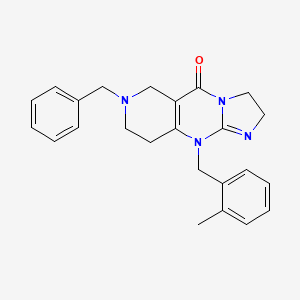

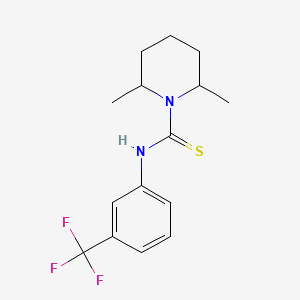
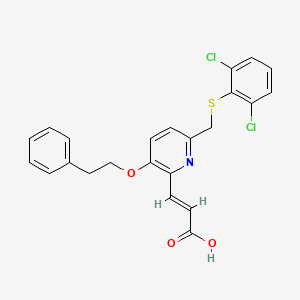
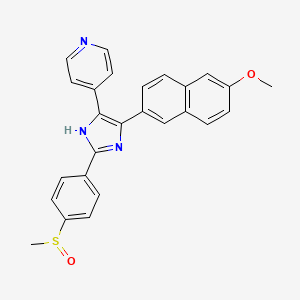

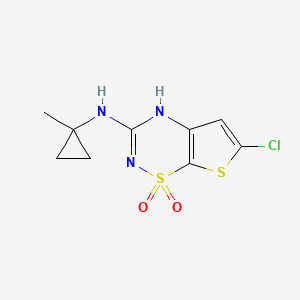
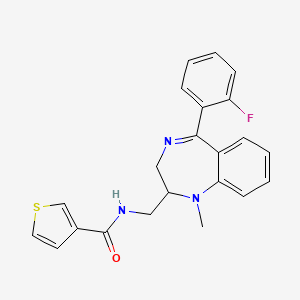
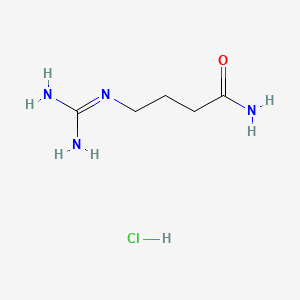
![Sodium 1,6,6-trimethyl-10,11-dioxo-6,7,8,9,10,11-hexahydrophenanthro[1,2-b]furan-2-sulfonate](/img/structure/B1683162.png)

